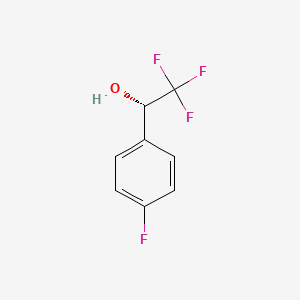
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one, also known as 4-bromofurane-2-one, is a highly reactive organic compound with a wide range of applications in the scientific research field. It is a colorless liquid at room temperature, and it is soluble in water, alcohol, and most organic solvents. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the investigation of metabolic pathways.
Wissenschaftliche Forschungsanwendungen
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one has been used in a variety of scientific research applications, including organic synthesis, enzyme kinetics, and metabolic pathways. It has been used as a reagent in the synthesis of substituted pyridines, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used in the study of enzyme kinetics, as it can be used to inhibit the activity of certain enzymes. Additionally, it has been used to investigate metabolic pathways, as it can be used to inhibit the activity of certain enzymes involved in metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one is not fully understood. However, it is believed that it acts as a reversible inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to bind to the active site of the enzyme and block the binding of its substrate, thus preventing the enzyme from catalyzing the reaction. Additionally, it is believed to bind to other proteins, such as transcription factors, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one are not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in metabolic pathways, and it may also inhibit the activity of certain transcription factors. Additionally, it may have an effect on the expression of certain genes, as it has been found to inhibit the activity of certain transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one in laboratory experiments include its low cost and its ease of use. Additionally, it is a highly reactive compound and can be used in a variety of scientific research applications. The main limitation of using 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one in laboratory experiments is that its mechanism of action is not fully understood, and it is possible that it may have unintended effects on other biochemical pathways.
Zukünftige Richtungen
There are several potential future directions for research into 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one. These include further investigation into its mechanism of action and its effects on other biochemical pathways, as well as research into its potential applications in drug discovery and development. Additionally, further research into its potential use as a catalyst in the synthesis of organic compounds could be beneficial. Finally, further research into the safety and toxicity of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one could be beneficial, as it is a highly reactive compound and may have unintended effects on other biochemical pathways.
Synthesemethoden
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-onee-2-one can be synthesized from the reaction of bromine and furan in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide or acetonitrile, at a temperature of approximately 80°C. The reaction is complete within one hour, and the product can be isolated by vacuum distillation.
Eigenschaften
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAJOVCQJAQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)

